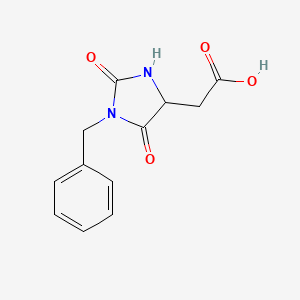

(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Overview

Description

Synthesis Analysis

The synthesis of imidazolidine derivatives can be achieved through different methods. For instance, paper describes the preparation of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives by two methods, which could be related to the synthesis of 1-Benzyl-2,5-dioxoimidazolidin-4-yl acetic acid. The synthesis involves the formation of imidazolidine rings, which are key structural features of these compounds.

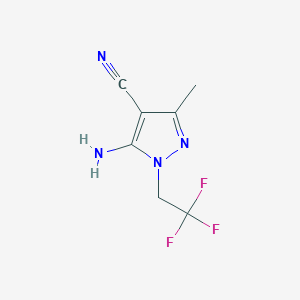

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen atoms. The structural analysis is crucial for understanding the biological activity of these compounds. For example, the triflouromethyl-1H-benzo[f]chromenes synthesized using 2-oxoimidazolidine-1,3-disulfonic acid as a catalyst in paper highlight the importance of the imidazolidine core in facilitating chemical reactions.

Chemical Reactions Analysis

Imidazolidine derivatives participate in various chemical reactions. Paper discusses the use of a benzimidazoline-acetic acid system for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones. This transformation showcases the reactivity of imidazolidine derivatives under photochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. For instance, the antimicrobial evaluation of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives in paper suggests that these properties are crucial for their biological activity.

Relevant Case Studies

Case studies involving imidazolidine derivatives demonstrate their potential in various applications. Paper evaluates the angiotensin-converting enzyme (ACE) inhibitory activities of certain derivatives, showing their potential as antihypertensive agents. Additionally, paper explores the anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids, indicating the therapeutic relevance of imidazolidine-based compounds.

Scientific Research Applications

Chemical Synthesis and Drug Development

Chemical compounds with structures similar to "(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid" often serve as key intermediates in the synthesis of pharmaceuticals. For example, benzimidazole derivatives have been studied extensively for their potential as anticancer, antiviral, and anti-inflammatory agents (Raut et al., 2020). This suggests that derivatives of imidazolidin-4-yl acetic acid might also possess similar pharmacological potential, warranting further investigation into their synthesis and application in drug development.

Biological Activity and Mechanism of Action

The study of hydantoin derivatives, closely related to imidazolidinones, reveals their significance in medicinal chemistry due to their wide range of biological activities (Shaikh et al., 2023). Given the structural similarities, research into "(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid" could explore its potential as a bioactive molecule, focusing on its interaction with biological targets and its mechanism of action within various biological pathways.

Environmental and Industrial Applications

The synthesis and application of peracetic acid for wastewater disinfection highlight the potential of acetic acid derivatives in environmental applications (Kitis, 2004). By extension, research into "(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid" could consider its utility in similar environmental or industrial contexts, evaluating its efficacy as a disinfectant or in other chemical processes requiring specific reactivity or interactions.

properties

IUPAC Name |

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-10(16)6-9-11(17)14(12(18)13-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUYNQKIQVLGMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Cyano-4,6-dimethyl-pyridin-2-ylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3034401.png)